Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate)

CAS No.: 31876-74-1

Cat. No.: VC3232325

Molecular Formula: C36H24CoF12N6P2

Molecular Weight: 889.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31876-74-1 |

|---|---|

| Molecular Formula | C36H24CoF12N6P2 |

| Molecular Weight | 889.5 g/mol |

| IUPAC Name | cobalt(2+);1,10-phenanthroline;dihexafluorophosphate |

| Standard InChI | InChI=1S/3C12H8N2.Co.2F6P/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-7(2,3,4,5)6/h3*1-8H;;;/q;;;+2;2*-1 |

| Standard InChI Key | XOLDWYRTFCWAIM-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+2] |

| Canonical SMILES | C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+2] |

Introduction

Chemical Structure and Properties

Molecular Composition

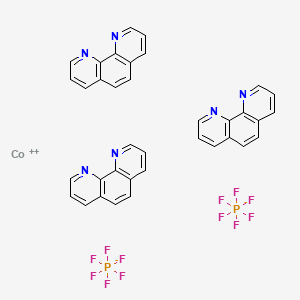

Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) has the molecular formula C36H24CoF12N6P2 with a molecular weight of 889.5 g/mol. The compound consists of a cobalt(II) ion coordinated by six nitrogen atoms from three bidentate 1,10-phenanthroline ligands, forming a cationic complex [Co(phen)3]²⁺, which is balanced by two hexafluorophosphate (PF6⁻) counterions. This arrangement creates an octahedral geometry around the central cobalt atom, contributing to its stability and unique properties.

Physical Characteristics

The compound typically appears as a light yellow to brown powder or crystalline solid. Its color results from d-d transitions in the cobalt(II) coordination sphere. The presence of the hexafluorophosphate counterions enhances the compound's stability and contributes to its physical properties, including its solubility in various organic solvents. The compound is identified by its CAS number 31876-74-1.

Structural Data

The structural parameters of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) can be described using various chemical identifiers, as presented in the following table:

| Parameter | Value |

|---|---|

| IUPAC Name | cobalt(2+);1,10-phenanthroline;dihexafluorophosphate |

| Molecular Formula | C36H24CoF12N6P2 |

| Molecular Weight | 889.5 g/mol |

| CAS Number | 31876-74-1 |

| InChI | InChI=1S/3C12H8N2.Co.2F6P/c31-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;21-7(2,3,4,5)6/h31-8H;;;/q;;;+2;2-1 |

Preparation Methods

Synthetic Routes

The synthesis of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) typically involves the reaction of cobalt(II) salts with 1,10-phenanthroline in the presence of hexafluorophosphate anions. The reaction generally proceeds in an organic solvent such as acetonitrile under controlled temperature and light conditions to prevent decomposition. The coordination of three phenanthroline ligands to the cobalt(II) center occurs sequentially, forming the octahedral complex.

Purification Techniques

After synthesis, the compound requires purification to achieve high purity for research applications. Common purification methods include recrystallization from suitable solvent systems and column chromatography. These techniques help remove unreacted starting materials and side products, resulting in a high-purity compound suitable for analytical and research purposes. Industrial production methods follow similar synthetic routes but on a larger scale, with precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Redox Behavior

Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) exhibits interesting redox chemistry, primarily centered on the cobalt metal. The compound can undergo oxidation to form the corresponding cobalt(III) complex, which has different properties and applications. This redox behavior makes it valuable in electron transfer studies and electrochemical applications. The oxidation typically involves common oxidizing agents such as hydrogen peroxide or oxygen, while reduction back to the cobalt(II) state can be achieved using reducing agents like sodium borohydride or hydrazine.

Ligand Exchange Reactions

The compound can participate in ligand exchange reactions, where one or more of the 1,10-phenanthroline ligands can be substituted with other nitrogen-containing ligands such as bipyridine. These substitution reactions typically occur under mild conditions and lead to the formation of new coordination complexes with altered properties. The ability to undergo ligand exchange provides a pathway for creating a family of related compounds with tuned properties for specific applications.

Mechanism of Action

Electron Transfer Properties

One of the key aspects of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) is its ability to participate in electron transfer processes. The cobalt(II) center can readily undergo oxidation and reduction, making it valuable for studying electron transfer mechanisms in chemical and biological systems. The compound's electron transfer properties are influenced by the surrounding phenanthroline ligands, which modify the electronic environment around the cobalt center.

Scientific Research Applications

Catalytic Applications

Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) has been employed as a catalyst in various organic synthesis and polymerization reactions. Its ability to undergo redox changes makes it effective in facilitating reactions that involve electron transfer steps. The compound's catalytic properties can be tuned by modifying the reaction conditions or by creating derivatives with altered electronic properties.

Analytical Applications

The compound has applications in analytical chemistry, particularly in electrochemistry and spectroscopy. Its redox properties make it useful as a redox indicator or mediator in electrochemical studies. Additionally, its interaction with various analytes can lead to detectable changes in spectroscopic properties, making it valuable for sensing applications and analytical determinations.

Biological Activity

Interaction with Biomolecules

Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) can interact with various biomolecules, particularly proteins and nucleic acids. These interactions involve the coordination of the cobalt center with specific functional groups in the biomolecules, leading to changes in their structure and function. For example, the compound has been observed to interact with bovine serum albumin, affecting its fluorescence properties, which suggests potential applications in protein studies and drug delivery systems.

Cellular Effects

The compound influences several cellular processes, primarily through its role in electron transfer reactions and interactions with cellular components. It can modulate cell signaling pathways, affect gene expression, and influence cellular metabolism. At lower doses, it may facilitate specific biochemical reactions without causing significant adverse effects, while at higher concentrations, it can exhibit toxic effects, such as disrupting cellular metabolism or causing oxidative stress.

Antimicrobial Properties

Research has indicated that Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) exhibits antimicrobial activity, particularly against Gram-positive bacteria at concentrations above 50 μM. The mechanism of action is attributed to the disruption of bacterial cell membranes due to cobalt ion release. This property suggests potential applications in developing new antimicrobial agents, especially in contexts where conventional antibiotics face resistance issues.

Comparison with Similar Compounds

Distinctive Features

The uniqueness of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) stems from its specific coordination environment provided by the 1,10-phenanthroline ligands, which enhances its stability and reactivity in various chemical and biological processes. Its ability to undergo reversible redox reactions and form stable complexes with a wide range of ligands makes it particularly valuable in scientific research and industrial applications. These distinctive features set it apart from similar compounds and contribute to its specific applications in different fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume